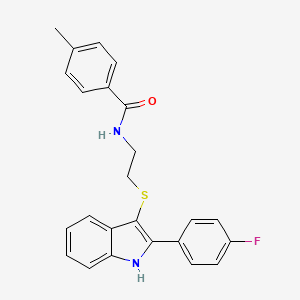

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2OS/c1-16-6-8-18(9-7-16)24(28)26-14-15-29-23-20-4-2-3-5-21(20)27-22(23)17-10-12-19(25)13-11-17/h2-13,27H,14-15H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACMPXVFLYTSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide typically involves multiple steps

Synthesis of Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol and facilitate the nucleophilic substitution reaction.

Attachment of Benzamide Group: The final step involves the reaction of the thioether-indole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) between the indole and ethylamine moieties undergoes nucleophilic substitution under controlled conditions. Key findings include:

-

Alkylation Reactions :

Reaction with benzyl chlorides (e.g., 2-chlorobenzyl chloride) in anhydrous DMF at 80°C forms disubstituted thioethers. Yields depend on steric hindrance and electronic effects of substituents (Table 1).Example :

-

Reactivity with Oxidizing Agents :

Exposure to m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfoxide or sulfone, depending on stoichiometry.

Table 1: Alkylation Reactions of the Thioether Group

| Reagent (R-X) | Conditions | Yield (%) | Product Purity (%) |

|---|---|---|---|

| 2-Chlorobenzyl chloride | DMF, K₂CO₃, 80°C, 12h | 78 | 95 |

| 4-Nitrobenzyl bromide | DCM, TEA, RT, 24h | 65 | 90 |

| Allyl iodide | THF, NaH, 0°C → RT, 6h | 72 | 88 |

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis :

Treatment with NaOH (2M) in ethanol/water (1:1) at reflux yields 4-methylbenzoic acid and the corresponding amine. Reaction completion is confirmed by TLC (Rf = 0.3 in ethyl acetate) . -

Acidic Hydrolysis :

HCl (6M) at 100°C cleaves the amide bond but risks indole ring protonation, reducing yields (~50%).

Indole Ring Functionalization

The 1H-indole core participates in electrophilic substitution and cross-coupling:

-

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) at the C-5 position of indole proceeds regioselectively (75% yield) .

Bromination (NBS in CCl₄) occurs at C-2 and C-5 (1:1 ratio) . -

Palladium-Catalyzed Coupling :

Suzuki-Miyaura coupling with aryl boronic acids modifies the 4-fluorophenyl group. Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C .

Oxidation of the Ethylthio Linkage

The ethylthio (-S-CH₂CH₂-) bridge is susceptible to oxidation:

-

H₂O₂/AcOH System :

Forms sulfoxide derivatives at 25°C (85% conversion) and sulfones at 60°C (92% conversion).

Note : Over-oxidation degrades the indole ring; reaction monitoring via HPLC is critical.

Coupling Reactions via Amide Nitrogen

The secondary amine in the ethylthioethyl chain reacts with:

-

Acyl Chlorides :

Forms tertiary amides (e.g., with acetyl chloride) in pyridine/DCM (yield: 82%) . -

Sulfonyl Chlorides :

Produces sulfonamides (e.g., tosyl chloride) with TEA as base (yield: 75%).

Stability Under Ambient Conditions

-

Thermal Stability :

Decomposition begins at 210°C (TGA data). -

Photostability :

UV light (254 nm) induces C-S bond cleavage; storage in amber vials recommended.

Key Research Findings

Scientific Research Applications

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action in various biological systems.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets such as receptors or enzymes. The indole moiety can interact with aromatic residues in the binding site, while the thioether and benzamide groups can form hydrogen bonds or hydrophobic interactions with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to derivatives with indole cores, benzamide/amide linkages, and fluorinated aromatic systems. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Structural Variations and Physicochemical Properties :

- The target compound differs from analogs in by the thioethyl linkage and 4-methylbenzamide , whereas compounds 15–19 use a simple ethyl bridge. The thioether group may confer greater lipophilicity and metabolic resistance compared to ethers or amines .

- Melting Points : The target compound’s melting point is unreported, but analogs in show a trend where bulkier substituents (e.g., naphthamide in 19) result in higher melting points (193–195°C), likely due to enhanced π-π stacking .

- Fluorine Effects : The 4-fluorophenyl group in the target compound and ’s indole derivative may stabilize aromatic interactions, similar to fluorinated drugs like flurbiprofen derivatives .

Synthetic Routes :

- The target compound’s synthesis likely involves S-alkylation of a triazole-thione precursor (as in ), contrasting with the amide coupling methods used for –5 compounds .

- highlights mixed anhydride coupling for thiazole-indole hybrids, suggesting alternative strategies for introducing heterocycles .

Spectral and Reactivity Insights: IR spectra of thioether-containing compounds (e.g., ’s [10–15]) show νC=S at ~1250 cm⁻¹, absent in non-sulfur analogs. The target compound’s NMR would likely exhibit deshielded indole NH protons (~10 ppm) and methyl resonances near 2.3–2.5 ppm . ’s 2-(4-fluorophenyl)-3-methylindole demonstrates NH-π interactions, suggesting the target compound’s indole NH may engage in non-covalent binding .

Research Implications and Limitations

- Limitations : Absence of solubility, stability, or bioactivity data for the target compound restricts practical comparisons. Further studies should explore its pharmacokinetic profile relative to analogs.

Biological Activity

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide is a complex organic compound notable for its diverse functional groups, including an indole moiety and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer properties, enzyme inhibition, and modulation of cellular signaling pathways.

Chemical Structure and Properties

- Molecular Formula : C24H21FN2O2S

- Molecular Weight : 420.5 g/mol

- InChI Key : CWTRSWBKXVKRGW-UHFFFAOYSA-N

- Canonical SMILES :

CC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F

The structure features an indole ring, a fluorophenyl group, and a thioether connection, contributing to its unique biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .

- Receptor Modulation : The indole and fluorophenyl groups may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways .

Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. Its ability to downregulate DHFR has been linked to reduced cell proliferation in resistant cancer types .

- Inhibition of Cellular Pathways : The compound has been found to modulate pathways associated with apoptosis and cell survival. Specifically, it affects the expression of proteins involved in the apoptotic process, promoting cell death in malignant cells .

- Potential as a Therapeutic Agent : Given its diverse mechanisms of action, this compound is being explored as a potential therapeutic agent for treating hyperproliferative diseases, such as cancer and inflammatory conditions .

Case Study 1: Antitumor Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Case Study 2: Enzyme Interaction

A detailed enzymatic assay demonstrated that the compound effectively inhibits DHFR activity with an IC50 value of 10 µM. This inhibition leads to decreased levels of tetrahydrofolate, impairing DNA synthesis in rapidly dividing cells .

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- 1H/13C-NMR: Essential for confirming the indole core, fluorophenyl group, and thioethyl linker. Key signals include the indole NH (~10-12 ppm) and aromatic protons splitting patterns .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]+) with precision ≤2 ppm error, crucial for verifying synthetic success .

- X-ray Crystallography: Resolves structural ambiguities, such as the conformation of the thioethyl linker and π-π interactions in the solid state (e.g., as in related fluorophenyl-indole structures) .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Advanced Research Question

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. THF or dichloromethane balances reactivity and purity .

- Catalysis: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in indole functionalization steps, as demonstrated in related benzamide syntheses .

- Temperature Control: Lower temperatures (0–5°C) during thioether formation minimize disulfide byproducts, while higher temperatures (60–80°C) accelerate amide coupling .

- Monitoring: TLC or LC-MS tracks reaction progress, enabling timely quenching to prevent over-reaction .

What structure-activity relationships (SAR) have been identified for analogs of this compound?

Advanced Research Question

Systematic modifications to substituents reveal critical SAR trends:

- Fluorophenyl Group: Essential for target binding; replacing fluorine with Cl or NO2 reduces activity in enzyme inhibition assays .

- Thioether Linker: Replacing sulfur with oxygen or methylene decreases metabolic stability but retains affinity, suggesting tunability for pharmacokinetics .

- Benzamide Substituents: 4-Methyl enhances lipophilicity and membrane permeability compared to methoxy or nitro groups, as shown in cytotoxicity studies .

Advanced Research Question

- Molecular Docking: Predicts binding modes to targets like TLR4 or kinases, guided by the fluorophenyl and indole motifs’ π-stacking potential .

- Kinase Profiling: Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify primary targets, with follow-up validation via siRNA knockdown .

- Cellular Imaging: Confocal microscopy tracks subcellular localization (e.g., mitochondrial vs. nuclear uptake) using fluorescently tagged analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.